Pentan-3-yl 2-methylbenzoate
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Overview
Description
Pentan-3-yl 2-methylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group and an ester linkage to a pentan-3-yl group. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-3-yl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with pentan-3-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-methylbenzoic acid+pentan-3-olH2SO4pentan-3-yl 2-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl 2-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-methylbenzoic acid and pentan-3-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under suitable conditions.
Major Products
Hydrolysis: 2-methylbenzoic acid and pentan-3-ol.
Reduction: 2-methylbenzyl alcohol and pentan-3-ol.
Substitution: Depending on the nucleophile used, different substituted products can be obtained.
Scientific Research Applications
Pentan-3-yl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentan-3-yl 2-methylbenzoate involves its interaction with specific molecular targets. The ester linkage can undergo hydrolysis, releasing the active components, 2-methylbenzoic acid and pentan-3-ol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but with a methyl group instead of a pentan-3-yl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a pentan-3-yl group.
Propyl benzoate: Similar ester structure but with a propyl group instead of a pentan-3-yl group.
Uniqueness
Pentan-3-yl 2-methylbenzoate is unique due to its specific ester linkage and the presence of a pentan-3-yl group, which imparts distinct chemical and physical properties compared to other benzoate esters. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
6640-86-4 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
pentan-3-yl 2-methylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-4-11(5-2)15-13(14)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
RIMVRARVTPEQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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